8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole
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Overview
Description
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole is a complex organic compound with a unique tetracyclic structure This compound is notable for its intricate ring system, which includes sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the methyl, thia, and aza groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Industrial methods may also involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole has several scientific research applications:
Chemistry: It serves as a model compound for studying complex ring systems and their reactivity.
Biology: It is used in biochemical studies to understand the interactions of sulfur and nitrogen-containing compounds with biological molecules.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.
Mechanism of Action
The mechanism of action of 8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene: Similar structure but lacks the methyl group.
4-Methyl-5-thia-3-azabicyclo[6.6.1]pentadeca-1(14),2(6),3,7,11(15),12-hexaene: Similar structure but with a different ring system.
Uniqueness
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole is unique due to its specific combination of a tetracyclic core with sulfur and nitrogen atoms, along with a methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
110060-06-5 |
---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.309 |
InChI |
InChI=1S/C14H11NS/c1-8-15-14-11-4-2-3-9-5-6-10(13(9)11)7-12(14)16-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
RJINXBFLBBYGEC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3CCC4=CC=CC2=C43 |
Synonyms |
Acenaphtho[5,4-d]thiazole, 4,5-dihydro-8-methyl- (6CI) |
Origin of Product |
United States |
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